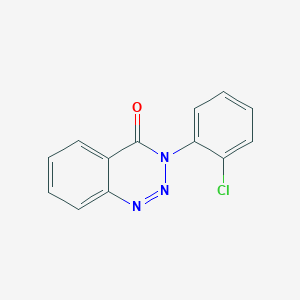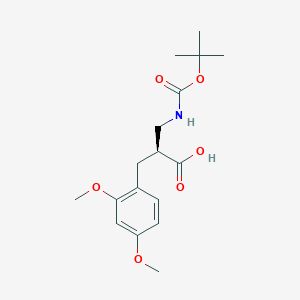
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid is a chiral compound often used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The compound also contains a benzyl group substituted with two methoxy groups, which can influence its reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the benzyl group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,4-dimethoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Coupling reaction: The protected amine and benzyl intermediates are coupled using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amine.
科学的研究の応用
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid depends on its specific application. In general, the compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The Boc group can be removed to reveal an active amine, which can participate in further chemical reactions or biological interactions.
類似化合物との比較
Similar Compounds
(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid: Lacks the Boc protecting group.
(S)-3-((tert-Butoxycarbonyl)amino)-2-benzylpropanoic acid: Lacks the methoxy groups on the benzyl ring.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid: Contains only one methoxy group on the benzyl ring.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid is unique due to the presence of both the Boc protecting group and the 2,4-dimethoxybenzyl group. This combination of functional groups can influence its reactivity and interactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C17H25NO6 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
(2S)-2-[(2,4-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-6-7-13(22-4)9-14(11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m0/s1 |
InChIキー |
MVPCYWLWXMSRMB-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=C(C=C(C=C1)OC)OC)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=C(C=C1)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


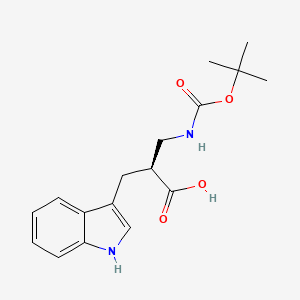
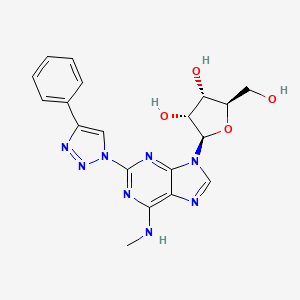
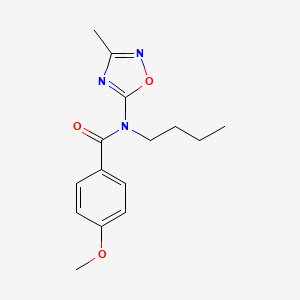
![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)
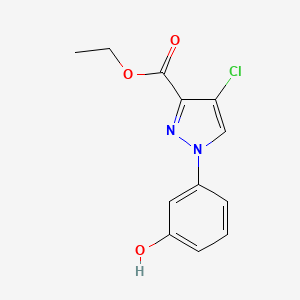
![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)

![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)
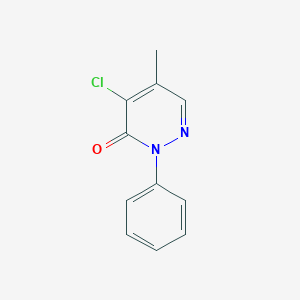

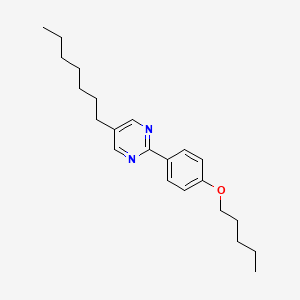

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
